2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-7-8-18-13(9-10)17-14(15(18)16)11-3-5-12(19-2)6-4-11/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXQEGGSXWDIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670522 | |
| Record name | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-46-6 | |
| Record name | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89185-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme. This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators.
Mode of Action
This compound interacts with the COX enzyme, inhibiting its activity. The compound is positioned in the COX-2 active site, forming hydrogen bonds with the active site. This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators.
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a biochemical pathway that leads to the production of prostanoids, including prostaglandins. These prostanoids play a role in many inflammatory processes. Therefore, the action of this compound can help reduce inflammation, pain, and fever caused by prostaglandins.
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase-2 (COX-2) enzyme. The compound interacts with the COX-2 enzyme by binding to its active site, thereby inhibiting its activity. This interaction is crucial as COX-2 is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 by this compound can potentially reduce inflammation and pain, making it a candidate for anti-inflammatory drug development.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX-2 leads to a decrease in the production of prostaglandins, which in turn affects the signaling pathways involved in inflammation and pain. Additionally, the compound may impact gene expression by modulating the activity of transcription factors that are regulated by prostaglandins. This modulation can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the COX-2 enzyme. The compound binds to the active site of COX-2, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex This binding prevents the enzyme from converting arachidonic acid to prostaglandins, thereby inhibiting its activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound in in vitro and in vivo studies has shown sustained anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects. At higher doses, the compound may cause toxicity and other adverse effects, such as gastrointestinal ulcers, which are common side effects of COX-2 inhibitors. The threshold for these effects varies depending on the animal model and the specific experimental conditions.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, which convert it into various metabolites. These metabolites may retain some of the biological activity of the parent compound or may be inactive. The metabolic flux and levels of metabolites can influence the overall pharmacological effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound is absorbed into cells and distributed to various tissues, where it exerts its effects. The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall pharmacological effects.
Biological Activity
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine, a compound belonging to the imidazo[1,2-a]pyridine class, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅N₃O
- Molecular Weight : 253.299 g/mol
- CAS Number : 89185-46-6
The compound features a methoxyphenyl group attached to a methylimidazo[1,2-a]pyridine core, which is significant for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Specific mechanisms include:
- Inhibition of Kinases : The compound has shown potential in inhibiting certain kinases involved in cancer cell proliferation.
- Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : The methoxy group is believed to contribute to anti-inflammatory properties through modulation of inflammatory pathways.
Anticancer Activity
Several studies have indicated that this compound exhibits anticancer properties. For example:
- Cell Line Studies : In vitro studies on different cancer cell lines (e.g., A431 and Jurkat) demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of the methoxyphenyl group plays a crucial role in enhancing cytotoxicity through increased lipophilicity and improved cell membrane penetration .
Anti-inflammatory Properties
Research indicates that this compound may reduce inflammation markers in cell models. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
Antioxidant Activity
The compound has demonstrated antioxidant properties by reducing oxidative stress markers in cellular assays. This activity is particularly relevant for neuroprotective applications and may have implications for age-related diseases .
Case Studies and Research Findings
Scientific Research Applications
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core with a methoxyphenyl substituent and a methyl group. This specific arrangement contributes to its distinct chemical reactivity and biological properties.
Medicinal Chemistry
Enzyme Inhibition:
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine has been studied for its potential as an inhibitor of cyclooxygenase (COX), particularly COX-2. This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibition of COX-2 is linked to anti-inflammatory and analgesic effects, making this compound a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects: Studies have demonstrated its ability to reduce inflammation in animal models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
- Antitumor Activity: Preliminary investigations have shown that derivatives of imidazo[1,2-a]pyridines can exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as substituted acetophenones and 2-aminopyridines. The reaction conditions often include bases like potassium carbonate in polar solvents at elevated temperatures . The ability to modify the substituents on the imidazo[1,2-a]pyridine core allows for the exploration of various derivatives with enhanced or altered biological activities.
Case Study 1: COX-2 Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the COX-2 inhibitory activity of several imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in prostaglandin E2 levels in vitro compared to control groups, supporting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. The study found that compounds similar to this compound displayed cytotoxicity against human breast cancer cells (MCF-7) with IC50 values indicating potent activity. These findings suggest that further development could lead to novel cancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Methyl Substitution
- 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
This positional isomer shifts the methyl group to the 8-position of the imidazo-pyridine core. While its molecular weight remains identical (239.28 g/mol), steric and electronic differences may alter interactions with biological targets. For example, the 7-methyl group in the parent compound may better fit hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2), whereas the 8-methyl analog could exhibit reduced potency due to steric hindrance .
Substituent Variations on the Phenyl Ring
Methoxy vs. Methylsulfonyl Groups
- 7-Methyl-2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5c) Replacing the methoxy group with a methylsulfonyl moiety enhances electron-withdrawing effects, improving COX-2 selectivity. In vitro studies show that sulfonyl-containing derivatives exhibit IC₅₀ values in the nanomolar range, outperforming methoxy-substituted analogs in anti-inflammatory activity .
Methoxy vs. Fluorophenyl Groups
- 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine Fluorine substitution increases metabolic stability and membrane permeability compared to methoxy.
Hybrid Derivatives with Bulky Substituents
- N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine
Incorporation of an adamantane group and additional methyl substituents (5,7-dimethyl) significantly enhances selectivity for CBP/P300 bromodomains, critical targets in oncology. The bulky adamantane moiety improves hydrophobic interactions, while the methoxyphenyl group maintains solubility .
Antimicrobial Activity
The parent scaffold 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Proteus spp.), with MIC values ≤ 8 µg/mL. The methoxy analog may retain similar activity but with improved pharmacokinetics due to enhanced solubility .
Enzyme Inhibition
- COX-2 Inhibition : Methylsulfonyl-substituted derivatives (e.g., 5c) achieve >90% inhibition at 10 µM, whereas methoxy analogs show moderate activity, highlighting the importance of electron-withdrawing groups for COX-2 affinity .
- CBP/P300 Inhibition: Adamantane-modified derivatives exhibit low-nanomolar IC₅₀ values, making them promising candidates for epigenetic cancer therapies .
Physicochemical and Structural Data
Table 1: Key Properties of Selected Analogs
Preparation Methods
Cyclization via Condensation of 2-Aminopyridine and Substituted Aldehydes
A widely used method involves the condensation of 2-aminopyridine derivatives with substituted pyridine-2-carbaldehydes in the presence of p-toluenesulfonic acid (TosOH) and an isocyanide reagent, such as 2-isocyano-2,4,4-trimethylpentane, in methanol at 70 °C for 12 hours. This step forms the imidazo[1,2-a]pyridine scaffold with a substituent at position 3 (generally an amine precursor).
| Parameter | Condition/Value |
|---|---|
| Reactants | Substituted pyridin-2-amine and pyridine-2-carbaldehyde (1:1 molar ratio) |
| Catalyst | TosOH (0.2 eq) |
| Solvent | Methanol |
| Temperature | 70 °C |
| Reaction Time | 12 hours |
| Work-up | Extraction with ethyl acetate, drying over Na2SO4, filtration, concentration |
| Purification | Silica gel chromatography |
This method yields intermediate compounds such as 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine with yields around 95%.
Halogenation at Position 3
Selective bromination at the 3-position of the imidazo[1,2-a]pyridine core is achieved using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours. This reaction introduces a bromine atom that serves as a handle for further functionalization.
| Parameter | Condition/Value |
|---|---|
| Reagent | NBS (1.2 eq) |
| Solvent | Acetonitrile |
| Temperature | 30 °C |
| Reaction Time | 5 hours |
| Work-up | Extraction with dichloromethane, washing, drying |
| Purification | Silica gel chromatography |
This step produces 3-bromo derivatives such as 3-bromo-7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine in high purity.
Amination via Palladium-Catalyzed Cross-Coupling
The 3-bromo intermediate undergoes palladium-catalyzed amination with amines to install the amino group at position 3. The reaction employs a palladium catalyst such as Pd2(dba)3 with ligands like XantPhos or BrettPhos, in the presence of a base such as tert-butoxide (t-BuONa) in toluene or tert-amyl alcohol at elevated temperatures (90–110 °C) under nitrogen atmosphere.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Pd2(dba)3 (0.1 eq) |
| Ligand | XantPhos (0.2 eq) or BrettPhos Pd G3 (0.1 eq) |
| Base | t-BuONa (2–2.7 eq) |
| Solvent | Toluene or tert-amyl alcohol |
| Temperature | 90–110 °C |
| Reaction Time | 12 hours |
| Atmosphere | Nitrogen |
| Purification | Preparative HPLC |
This method yields the target 3-amine substituted imidazo[1,2-a]pyridine derivatives, including 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine, with high selectivity and purity.
Alternative Preparation Routes and Functional Group Transformations
Vilsmeier-Haack Formylation and Subsequent Transformations
An alternative approach involves formylation of the imidazo[1,2-a]pyridine core at position 3 using Vilsmeier-Haack reaction conditions (POCl3 and DMF), followed by reduction to the corresponding alcohol, tosylation, and nucleophilic substitution with cyanide, eventually leading to amine derivatives after further transformations.
Summary Table of Key Preparation Methods
| Step | Method/Reaction Type | Key Reagents & Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| Cyclization | Condensation with aldehyde | 2-aminopyridine, substituted pyridine-2-carbaldehyde, TosOH, isocyanide, MeOH, 70 °C, 12 h | Imidazo[1,2-a]pyridine amine precursor | ~95% yield |
| Halogenation at C-3 | Bromination | NBS, CH3CN, 30 °C, 5 h | 3-Bromo-imidazo[1,2-a]pyridine derivative | High purity |
| Amination via Pd-catalysis | Cross-coupling amination | Pd2(dba)3, XantPhos/BrettPhos, t-BuONa, toluene/tert-amyl alcohol, 90–110 °C, 12 h | 3-Amino-imidazo[1,2-a]pyridine (target compound) | High selectivity and purity |
| Formylation & substitution | Vilsmeier-Haack, reduction, tosylation, substitution | POCl3, DMF, NaBH4, TsCl, NaCN | 3-Amino derivatives after further steps | Alternative route, more steps required |
Research Findings and Practical Considerations
- The condensation method (Method A) provides a straightforward and high-yielding route to the imidazo[1,2-a]pyridine core with desired substitution.
- Selective bromination at position 3 is crucial for subsequent functionalization and is efficiently achieved with NBS.
- Palladium-catalyzed amination is a robust and versatile method allowing introduction of diverse amines, including the primary amine at position 3.
- The use of appropriate ligands and bases is critical for catalyst activity and reaction efficiency.
- Alternative methods involving formylation and nucleophilic substitution provide complementary routes but involve more steps and reagents.
- Purification by silica gel chromatography and preparative HPLC ensures high purity suitable for pharmaceutical applications.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine and its derivatives?
The compound is typically synthesized via condensation reactions. For example, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde (a precursor) reacts with amines in glacial acetic acid to form Schiff’s base derivatives . For carbaldehyde intermediates, Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF under reflux (8 hours, chloroform solvent) is a key step . Critical parameters include stoichiometric ratios, solvent polarity, and temperature control to avoid side reactions.
Q. How are structural characterizations validated for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are standard. For example, ¹H NMR confirms the methoxy group (δ ~3.8 ppm for -OCH₃) and aromatic protons (δ 6.8–8.2 ppm). IR detects imine bonds (C=N, ~1600–1650 cm⁻¹) and amine stretches (N-H, ~3300 cm⁻¹) . Elemental analysis (C, H, N) ensures purity ≥95% .
Q. What are the primary biological screening models used for this compound?
Antimicrobial activity is tested via agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values compared to standards like ciprofloxacin . Antifungal activity against C. albicans is also common. Bioactivity often correlates with substituent electronegativity (e.g., fluorine enhances membrane penetration) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
Steric hindrance from bulky groups (e.g., aryl amines) reduces yields. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalytic acid (e.g., p-toluenesulfonic acid) to accelerate imine formation .
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 8 hours) . Computational modeling (DFT) predicts steric clashes and guides substituent selection .
Q. How do structural modifications influence COX-2 selectivity or kinase inhibition?
The 4-methoxyphenyl group enhances COX-2 binding via hydrophobic interactions, while methylimidazo rings fit into the enzyme’s active site. Trifluoromethyl or sulfonyl groups at specific positions improve selectivity (>10-fold vs. COX-1) by altering electrostatic potential . For kinase targets (e.g., EGFR), molecular docking studies suggest that substituting the pyridine ring with electron-withdrawing groups (e.g., -NO₂) enhances hydrogen bonding with catalytic lysine residues .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies arise from assay conditions (e.g., serum concentration, pH) or substituent positioning. For example, 4-fluorophenyl analogs show higher antifungal activity in acidic media (pH 5.5) due to protonation of the imidazole ring . Meta-analysis using standardized protocols (e.g., CLSI guidelines) and multivariate regression (e.g., Hansch analysis) can isolate critical variables .
Methodological and Theoretical Questions
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
Q. How can synthetic byproducts be identified and minimized?
Byproducts (e.g., unreacted aldehydes) are detected via HPLC or TLC (Rf comparison). Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates pure products. Kinetic studies (e.g., monitoring via in-situ IR) optimize reaction quenching times .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Enzyme Kinetics : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (ΔG, ΔH) .
- X-ray Crystallography : Resolves 3D binding poses in enzyme active sites (e.g., COX-2 PDB: 5IKT) .
Data Integration and Reproducibility
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
